4-(2-BROMOPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-(2-BROMOPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinolinediones
Preparation Methods
The synthesis of 4-(2-BROMOPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves a multi-step process. One common method includes the formation of a chalcone derivative through Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of ammonium chloride and triethylamine as a Lewis base catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(2-BROMOPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to its corresponding dihydroquinoline form.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-BROMOPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-BROMOPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound’s quinolinedione core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may act as a calcium channel modulator, influencing cellular calcium levels and related physiological processes .
Comparison with Similar Compounds
4-(2-BROMOPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound also contains a bromophenyl group and exhibits similar biological activities.
Pyrido[1,2-e]purine derivatives: These compounds share structural similarities and have been studied for their potential as inhibitors of viral proteases. The uniqueness of this compound lies in its specific quinolinedione core and the presence of the bromophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-bromophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-17(2)8-13-16(14(20)9-17)11(7-15(21)19-13)10-5-3-4-6-12(10)18/h3-6,11H,7-9H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGULCQHCWSHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=CC=C3Br)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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